MTSEA-Chloride
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Overview
Description
2-Aminoethyl Methanethiosulfonate Hydrochloride, commonly known as MTSEA-Chloride, is a chemical compound with the molecular formula C₃H₁₀ClNO₂S₂ and a molecular weight of 191.70 g/mol . It is a white to light yellow crystalline solid that is soluble in water, methanol, and other alcohols . This compound is widely used in biochemical and biomedical research due to its ability to modify thiol groups in proteins and other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
MTSEA-Chloride can be synthesized through the reaction of methanethiol with 2-chloroethanol . The reaction typically involves the following steps:
Methanethiol Reaction: Methanethiol is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Bulk Reaction: Large quantities of methanethiol and 2-chloroethanol are reacted in a controlled environment.
Purification and Quality Control: The product is purified using industrial-scale crystallization techniques and undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
MTSEA-Chloride primarily undergoes substitution reactions, particularly with thiol groups in proteins and other molecules . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound reacts with thiol groups in the presence of mild bases or neutral pH conditions.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or dithiothreitol for reduction.
Major Products Formed
The major products formed from the reactions of this compound include mixed disulfides when reacting with thiol groups . These products are often used to study protein structure and function.
Scientific Research Applications
Chemistry
In chemistry, MTSEA-Chloride is used as a reagent to modify thiol groups in various molecules. This modification is crucial for studying the structure and function of proteins and other biomolecules .
Biology
This compound is extensively used in biological research to probe the structure of ion channels and receptors. It helps in identifying the functional roles of specific cysteine residues in proteins .
Medicine
In medical research, this compound is used to study the mechanisms of drug action and to develop new therapeutic agents. It is particularly useful in the study of diseases related to protein misfolding and aggregation .
Industry
In the industrial sector, this compound is used in the synthesis of new organic compounds and functional materials. Its ability to modify thiol groups makes it valuable in the development of advanced materials with specific properties .
Mechanism of Action
MTSEA-Chloride exerts its effects by specifically and rapidly reacting with thiol groups in proteins and other molecules . This reaction forms mixed disulfides, which can alter the structure and function of the target molecule. The primary molecular targets of this compound are cysteine residues in proteins, and the pathways involved include thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl Methanethiosulfonate (MTSEA)
- 2-Aminoethyl Methanethiosulfonate Bromide (MTSEA-Bromide)
- 2-Aminoethyl Methanethiosulfonate Iodide (MTSEA-Iodide)
Uniqueness
MTSEA-Chloride is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides . Compared to its bromide and iodide counterparts, this compound is often preferred for its stability and ease of handling .
Biological Activity
MTSEA-Chloride, or 2-aminoethyl methanethiosulfonate hydrochloride, is a membrane-permeable reagent widely used in biochemical research to modify cysteine residues in proteins. This compound plays a significant role in studying protein structure and function, particularly in the context of ion channels and transporters. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
This compound is characterized by its ability to react with thiol groups, introducing a positive charge at the site of modification. This reaction can alter the functional properties of proteins, making it a valuable tool for investigating protein dynamics. The intrinsic reactivity of MTSEA with thiols is approximately 105M−1s−1, allowing for rapid modification under appropriate conditions .
1. Ion Channel Studies
This compound has been extensively employed in studies involving ion channels. By introducing cysteine residues at specific locations within channel proteins, researchers can utilize MTSEA to probe the accessibility and conformational changes associated with channel gating. For instance:
- Sodium Channels : Research demonstrated that MTSEA modification could elucidate voltage-dependent conformational changes in sodium channels, providing insights into their gating mechanisms .
- Acetylcholine Receptors : The application of MTSEA has facilitated the understanding of ligand-gated ion channels by revealing how conformational states influence cysteine accessibility .
2. Transporter Functionality
This compound is also used to study transporters like the serotonin transporter (SERT). A concentration-dependent increase in binding activity was observed when SERT mutants were treated with MTSEA, indicating that modifications can significantly affect transporter functionality .
Case Study 1: Modulation of Ion Channel Activity
A study focused on the modulation of GABA receptors demonstrated that MTSEA treatment altered receptor activity in a concentration-dependent manner. The results indicated that specific cysteine modifications could either enhance or inhibit receptor function, emphasizing the reagent's utility in functional assays .
Case Study 2: Cysteine Scanning Mutagenesis
In a comprehensive analysis using cysteine-scanning mutagenesis, researchers applied MTSEA to various transmembrane proteins. The findings revealed that certain positions within the protein structure were more susceptible to modification, correlating with functional changes observed in electrophysiological recordings .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C3H10ClNO2S2 |
---|---|
Molecular Weight |
191.7 g/mol |
IUPAC Name |
2-methylsulfonylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C3H9NO2S2.ClH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H |
InChI Key |
YTDDUJNXUXWWDV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCN.Cl |
Origin of Product |
United States |
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